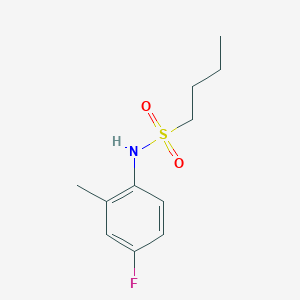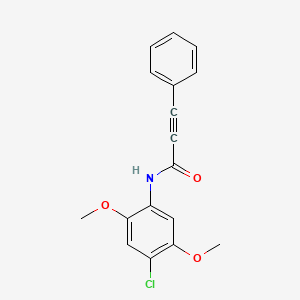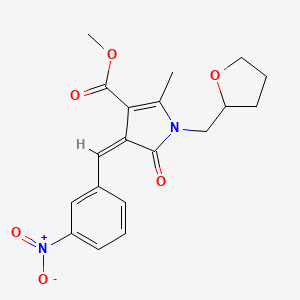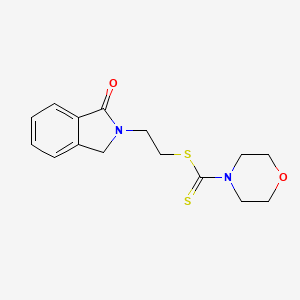![molecular formula C16H19Cl2N3O3 B5406412 2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5406412.png)
2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a pyridinylmethylamino substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of a suitable aromatic precursor to introduce the chlorine atom at the desired position.
Aminomethylation: The pyridinylmethylamino group is introduced via a Mannich reaction, where formaldehyde, pyridine, and an amine are reacted with the aromatic intermediate.
Acetamidation: The final step involves the reaction of the aminomethylated intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, alkoxides, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of chlorine or methoxy groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[2-Chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Chloro-6-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
- 2-[2-Chloro-6-methoxy-4-[(pyridin-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Uniqueness
- Structural Differences : The position of the pyridinylmethylamino group can significantly influence the compound’s reactivity and biological activity.
- Functional Properties : Variations in the structure can lead to differences in solubility, stability, and interaction with molecular targets.
Eigenschaften
IUPAC Name |
2-[2-chloro-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3.ClH/c1-22-14-7-12(6-13(17)16(14)23-10-15(18)21)9-20-8-11-2-4-19-5-3-11;/h2-7,20H,8-10H2,1H3,(H2,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGULRPMFNKJILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Cl)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406331.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5406340.png)
![1-[1-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-3-phenyl-1-propanol](/img/structure/B5406345.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5406353.png)

![N~4~-[(1-benzyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5406360.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5406373.png)


![N~1~-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE](/img/structure/B5406404.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5406408.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5406423.png)
![5-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5406427.png)
